Cas no 893101-22-9 (2-{4-bis(2-methoxyethyl)sulfamoylbenzamido}-N-methyl-4H,5H,6H-cyclopentabthiophene-3-carboxamide)

The 2-{4-bis(2-methoxyethyl)sulfamoylbenzamido}-N-methyl-4H,5H,6H-cyclopentabthiophene-3-carboxamide is a complex organic compound with a cyclopentabthiophene ring. It exhibits unique chemical properties and advantages, including a high degree of functionalization, which makes it suitable for various synthetic applications. This compound is particularly noted for its potential use in the development of novel pharmaceuticals and materials science.
2-{4-bis(2-methoxyethyl)sulfamoylbenzamido}-N-methyl-4H,5H,6H-cyclopentabthiophene-3-carboxamide structure
893101-22-9 structure
Product Name:2-{4-bis(2-methoxyethyl)sulfamoylbenzamido}-N-methyl-4H,5H,6H-cyclopentabthiophene-3-carboxamide
CAS No:893101-22-9
MF:C22H29N3O6S2
MW:495.612163305283
CID:6450878
Update Time:2025-07-23

2-{4-bis(2-methoxyethyl)sulfamoylbenzamido}-N-methyl-4H,5H,6H-cyclopentabthiophene-3-carboxamide Chemical and Physical Properties

Names and Identifiers

    • 2-{4-bis(2-methoxyethyl)sulfamoylbenzamido}-N-methyl-4H,5H,6H-cyclopentabthiophene-3-carboxamide
    • 2-[[4-[bis(2-methoxyethyl)sulfamoyl]benzoyl]amino]-N-methyl-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxamide
    • 4H-Cyclopenta[b]thiophene-3-carboxamide, 2-[[4-[[bis(2-methoxyethyl)amino]sulfonyl]benzoyl]amino]-5,6-dihydro-N-methyl-
    • Inchi: 1S/C22H29N3O6S2/c1-23-21(27)19-17-5-4-6-18(17)32-22(19)24-20(26)15-7-9-16(10-8-15)33(28,29)25(11-13-30-2)12-14-31-3/h7-10H,4-6,11-14H2,1-3H3,(H,23,27)(H,24,26)
    • InChI Key: ZQJXOHRLRXMKSH-UHFFFAOYSA-N
    • SMILES: C12CCCC=1C(C(NC)=O)=C(NC(=O)C1=CC=C(S(N(CCOC)CCOC)(=O)=O)C=C1)S2

Experimental Properties

  • Density: 1.334±0.06 g/cm3(Predicted)
  • pka: 11.81±0.20(Predicted)

2-{4-bis(2-methoxyethyl)sulfamoylbenzamido}-N-methyl-4H,5H,6H-cyclopentabthiophene-3-carboxamide Pricemore >>

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Additional information on 2-{4-bis(2-methoxyethyl)sulfamoylbenzamido}-N-methyl-4H,5H,6H-cyclopentabthiophene-3-carboxamide

Introduction to 2-{4-bis(2-methoxyethyl)sulfamoylbenzamido}-N-methyl-4H,5H,6H-cyclopentabthiophene-3-carboxamide (CAS No. 893101-22-9) and Its Emerging Applications in Chemical Biology

The compound 2-{4-bis(2-methoxyethyl)sulfamoylbenzamido}-N-methyl-4H,5H,6H-cyclopentabthiophene-3-carboxamide, identified by its CAS number 893101-22-9, represents a fascinating molecule with significant potential in the realm of chemical biology and pharmaceutical research. Its unique structural framework, combining a cyclopentabthiophene core with sulfamoyl and benzamido functional groups, positions it as a versatile scaffold for the development of novel bioactive molecules.

Recent advancements in medicinal chemistry have highlighted the importance of heterocyclic compounds in drug design. The cyclopentabthiophene moiety, in particular, has garnered attention due to its ability to modulate biological pathways through interactions with specific protein targets. In this context, the presence of the sulfamoyl group at the 4-position of the benzamide moiety introduces additional pharmacophoric features that can enhance binding affinity and selectivity. This dual functionality makes the compound a promising candidate for further exploration in therapeutic applications.

The N-methyl substitution at the amide nitrogen further diversifies its chemical properties, potentially influencing both solubility and metabolic stability. These structural elements collectively contribute to the compound's potential as a lead molecule in drug discovery campaigns. The benzamido group, known for its role in various bioactive molecules, adds another layer of complexity that could be exploited for designing molecules with enhanced pharmacological profiles.

One of the most compelling aspects of this compound is its potential to serve as a building block for more complex derivatives. By leveraging its modular structure, researchers can explore various chemical modifications to optimize its biological activity. For instance, exploring different substituents on the cyclopentabthiophene ring or altering the sulfamoyl and benzamido functionalities could lead to novel compounds with improved efficacy and reduced toxicity.

In recent years, there has been growing interest in the development of small molecules that can modulate protein-protein interactions (PPIs). The structural features of 2-{4-bis(2-methoxyethyl)sulfamoylbenzamido}-N-methyl-4H,5H,6H-cyclopentabthiophene-3-carboxamide make it an attractive candidate for this purpose. The sulfamoyl group, in particular, has been shown to interact with hydrophobic pockets in protein targets, potentially enabling the design of PPI inhibitors. Such inhibitors are highly sought after in drug development due to their ability to target disease-causing proteins that are often refractory to traditional small-molecule drugs.

The cyclopentabthiophene core also offers opportunities for developing molecules with enhanced physicochemical properties. For example, it can contribute to oral bioavailability by improving lipophilicity while maintaining solubility. This balance is critical for achieving therapeutic efficacy upon systemic administration. Additionally, the presence of multiple chiral centers in the molecule allows for stereochemical exploration, which can significantly impact biological activity and pharmacokinetic behavior.

From a synthetic perspective, 2-{4-bis(2-methoxyethyl)sulfamoylbenzamido}-N-methyl-4H,5H,6H-cyclopentabthiophene-3-carboxamide represents an intriguing challenge due to its complex architecture. However, recent advances in synthetic methodology have made it increasingly feasible to construct such molecules efficiently. Techniques such as transition-metal-catalyzed cross-coupling reactions and palladium-mediated transformations have enabled the rapid assembly of heterocyclic frameworks like cyclopentabthiophene derivatives. These methods not only streamline synthesis but also allow for greater flexibility in modifying the molecular structure.

The potential applications of this compound extend beyond traditional pharmaceuticals. In agrochemical research, structurally related molecules have shown promise as leads for developing novel pesticides and herbicides. The sulfamoyl group's ability to interact with biological targets suggests that derivatives of this compound could exhibit potent activity against crop-damaging pests while maintaining environmental safety.

In conclusion,2-{4-bis(2-methoxyethyl)sulfamoylbenzamido}-N-methyl-4H,5H,6H-cyclopentabthiophene-3-carboxamide (CAS No. 893101-22-9) is a structurally complex and biologically relevant molecule with significant potential across multiple domains of chemical biology and drug discovery. Its unique combination of functional groups and heterocyclic core positions it as a valuable scaffold for developing novel bioactive molecules. As research continues to uncover new therapeutic targets and synthetic methodologies,this compound is poised to play an important role in future drug development efforts.

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